2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-benzylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-25(24,17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21-20(22)15-16-9-3-1-4-10-16/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBWAKFILDTEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the condensation reaction of o-phenylenediamine with benzyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Substitution Reactions
The phenylsulfonyl group acts as a leaving group in nucleophilic substitution reactions. Key findings include:
Nucleophilic Aromatic Substitution
-
Reagents/Conditions : Reactions with amines (e.g., piperazine, morpholine) in polar aprotic solvents (DMF, DMSO) at 80–120°C.
-
Catalysts : Fe/S systems enhance substitution efficiency under solvent-free conditions .
-
Yield : 83–91% for analogous benzimidazole derivatives when electron-donating or withdrawing groups are present on the benzene ring .
| Substrate | Nucleophile | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Analogous benzimidazole | Piperazine | Fe/S | 150°C | 83–91 |
| Analogous benzimidazole | 4-Picoline | Fe/S | 150°C | 85 |
Photochemical Reactions
Photodehydrogenative C–N coupling has been observed in structurally related benzimidazoles:
Intramolecular C–N Bond Formation
-
Conditions : Irradiation at ~350 nm without catalysts or additives.
-
Mechanism : ε-Hydrogen abstraction followed by cyclization to form fused polycyclic systems .
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-([1,1′-Biphenyl]-2-yl)-1H-benzimidazole | 350 nm irradiation | Benzo imidazo[1,2-f]phenanthridine | 72 |
Condensation and Cyclization
Benzimidazole derivatives participate in cyclocondensation with aldehydes or ketones:
Heterocycle Formation
Scientific Research Applications
2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antibacterial, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Antifungal Benzimidazoles
- 5a (2-Methyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole) and 5b (5,6-Dimethyl-1-(3-methylbenzyl)-1H-benzo[d]imidazole) :
These derivatives exhibit potent antifungal activity against azole-resistant fungal strains and gram-positive bacteria. The methyl groups at the 2-position (5a) or 5,6-positions (5b) enhance hydrophobicity, improving membrane penetration. However, they lack sulfonyl groups, which may limit their metabolic stability compared to the target compound .
Anticancer Derivatives
- Compound 30 (6-Chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole): This derivative shows high potency against HeLa and A375 cancer cell lines (IC50 = 0.02–0.04 µM) with low toxicity to normal cells. The 4-fluorobenzyl group enhances selectivity, while the chloro substituent at the 6-position contributes to DNA intercalation. Unlike the target compound, it lacks sulfonyl groups, which may affect solubility and binding kinetics .
GABA-A Receptor Modulators
- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole (Compound 23) :
Fluorination at the 4-position of the phenyl ring improves metabolic stability (74 µg/mL solubility at pH 7.4) and GABA-A receptor modulation. Computational docking reveals that the fluorophenyl group mimics the binding mode of zolpidem. The absence of a sulfonyl group in this derivative highlights the trade-off between metabolic stability and receptor affinity .
Heterocyclic-Substituted Analogues
- The heterocyclic substituents (e.g., pyrrole in L1) introduce π-π stacking interactions but reduce polarity compared to the sulfonyl group in the target compound .
Data Tables: Key Comparative Metrics
Table 2. Substituent Impact on Key Properties
Research Findings and Structure-Activity Relationships (SAR)
Sulfonyl vs.
Positional Effects of Substituents :
- Methyl groups at the 5,6-positions (5b) improve antifungal activity, while a single methyl at the 2-position (5a) reduces steric hindrance for membrane penetration .
- Fluorination at the 4-position of the phenyl ring (Compound 23) optimizes metabolic stability without affecting GABA-A receptor recognition .
Chloro and Fluoro Substitutions : Chloro groups (e.g., Compound 30) enhance cytotoxicity via DNA damage, whereas fluorophenyl groups balance solubility and stability .
Biological Activity
2-Benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Research has highlighted its potential in various therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound belongs to the benzimidazole family, which is known for its pharmacological versatility. The structure can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 342.42 g/mol
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : It has been shown to inhibit key enzymes related to cancer cell proliferation and inflammatory pathways.
- Receptor Interaction : The compound exhibits binding affinity to various receptors, influencing cellular signaling pathways involved in inflammation and cancer progression .
Antibacterial Activity
Research indicates that this compound demonstrates notable antibacterial properties. It has been tested against several bacterial strains, showing effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential for development as an antibacterial agent.
Antifungal Activity
The compound also exhibits antifungal activity against various fungi. In vitro studies have shown:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 µg/mL |
| Aspergillus niger | 16 µg/mL |
These findings support its use in treating fungal infections.
Antiviral Activity
In addition to antibacterial and antifungal properties, the compound has been evaluated for antiviral activity. Preliminary studies indicate effectiveness against certain viral strains, although further research is needed to confirm these effects.
Anticancer Activity
One of the most promising aspects of this compound is its anticancer potential. It has shown efficacy in inhibiting cancer cell proliferation in various cell lines:
| Cell Line | IC (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 5.0 |
| A549 (lung cancer) | 3.5 |
| HeLa (cervical cancer) | 4.0 |
Studies have indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial membrane potential .
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives, including this compound:
- Study on Anticancer Effects : A recent study demonstrated that this compound significantly inhibited tumor growth in xenograft models, showcasing its potential as a therapeutic agent in oncology .
- In Vivo Efficacy : Another investigation revealed that oral administration of the compound resulted in a marked reduction in blood glucose levels in diabetic models, indicating potential for metabolic disorders .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
